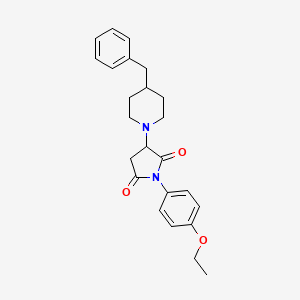

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Description

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-29-21-10-8-20(9-11-21)26-23(27)17-22(24(26)28)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19,22H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDQIDPOCBAYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through a cyclization reaction.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a condensation reaction involving appropriate dione precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethoxyphenyl group.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying receptor interactions due to its piperidine structure.

Medicine: Possible therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the ethoxy group, which may affect its pharmacological properties.

3-(4-Methylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Has a methyl group instead of a benzyl group, potentially altering its activity.

3-(4-Benzylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of an ethoxy group, which could influence its chemical reactivity and biological activity.

Uniqueness

The presence of both the benzylpiperidinyl and ethoxyphenyl groups in 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione may confer unique properties, such as specific receptor binding affinities or distinct pharmacokinetic profiles, making it a compound of interest for further research.

Biological Activity

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine-2,5-dione core with a benzylpiperidine moiety and an ethoxyphenyl group. This unique structure is believed to contribute to its diverse biological effects.

The exact mechanism of action for 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione remains under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes, modulating their activity and leading to biological effects such as:

- Antiviral Activity : Similar compounds have shown efficacy against viruses like HIV and HSV.

- Antibacterial and Antifungal Properties : The compound may exhibit activity against various bacterial strains and fungi.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Antiviral | Potential activity against HIV and HSV based on structural similarities. |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa). |

| Antifungal | Possible effects on fungal strains such as Candida albicans and Aspergillus niger. |

| Cytotoxicity | Evaluated in various cell lines; specific IC50 values need further research. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione:

- Antiviral Screening : A study on derivatives of piperidine compounds demonstrated moderate antiviral activity against CVB-2 and HSV-1. The benzyl derivatives showed promising results, suggesting that structural modifications can enhance efficacy against viral infections .

- Antibacterial Activity : Research on benzyl-piperidines indicated potent antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa, supporting the hypothesis that similar structural motifs may confer antibacterial activity .

- Cytotoxicity Assays : In vitro studies have shown varying levels of cytotoxicity in different cell lines, with some derivatives exhibiting significant cytotoxic effects at concentrations around 92 µM . Further studies are required to establish a clear dose-response relationship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.